N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)-2-phenylethyl]pyridin-2-amine |
InChI |
InChI=1S/C17H16N2O/c1-2-7-14(8-3-1)13-15(16-9-6-12-20-16)19-17-10-4-5-11-18-17/h1-12,15H,13H2,(H,18,19) |
InChI Key |
APFRRXGUOOMJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CO2)NC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution
The synthesis proceeds via nucleophilic substitution where the nitrogen atom of 2-aminopyridine attacks the electrophilic carbon of the phenylethyl derivative bearing a furan-2-yl group. This reaction typically requires the preparation of 1-(furan-2-yl)-2-phenylethyl halide or other activated derivatives as electrophilic partners.
Reaction Scheme:
2-Aminopyridine + 1-(furan-2-yl)-2-phenylethyl-X → this compound + HX
where X represents a leaving group such as chloride, bromide, or tosylate.
General Procedure:
- To a stirred solution of 2-aminopyridine (1.0 equiv) and a base (typically K₂CO₃, 1.2-1.5 equiv) in DMF (20 mL)
- Add a solution of 1-(furan-2-yl)-2-phenylethyl halide (1.1 equiv) in DMF (20 mL) dropwise
- Stir the reaction mixture for 3-4 hours at room temperature or elevated temperature (50-80°C)
- After completion (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate
- Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure
- Purify the residue by flash column chromatography to obtain the desired product
Modified Gabriel Synthesis Approach
An alternative approach involves adapting the Gabriel synthesis for preparing primary amines, followed by a coupling with 2-chloropyridine or 2-bromopyridine.
General Procedure:
- Preparation of 1-(furan-2-yl)-2-phenylethyl phthalimide using a tosylhydrazone derivative, phthalimide, Cs₂CO₃ (3.0 equiv), and CuI (10 mol%) in dioxane at 110°C
- Hydrazinolysis of the phthalimide derivative with hydrazine hydrate (80%, 1.5 equiv) in methanol under reflux for 1-2 hours
- Nucleophilic aromatic substitution with 2-halopyridine to yield the target compound
Multistep Synthetic Approaches
Imine Formation and Reduction
This approach involves the formation of an imine intermediate followed by reduction to generate the target compound.
General Procedure:
- Reaction of 2-aminopyridine with 1-(furan-2-yl)-2-phenylethanol under oxidative conditions to form the imine
- Reduction of the imine with an appropriate reducing agent (e.g., NaBH₄, NaCNBH₃, or H₂/Pd-C) to yield this compound
The synthesis of related imines has been reported, such as 1-(furan-2-yl)-N-(2-methyl-1-phenylpropan-2-yl)methanimine, which was prepared in quantitative yield from the corresponding amine and furfural.
Reductive Amination
Reductive amination offers a direct approach to synthesize this compound by reacting 2-aminopyridine with 1-(furan-2-yl)-2-phenylethanone, followed by reduction.
General Procedure:
- Combine 2-aminopyridine (1.0 equiv) and 1-(furan-2-yl)-2-phenylethanone (1.0 equiv) in methanol with a catalytic amount of acetic acid
- Stir the mixture at room temperature for 2-3 hours to form the imine intermediate
- Add sodium cyanoborohydride (1.5 equiv) or sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture
- Continue stirring for an additional 12-24 hours at room temperature
- Work up the reaction by adding saturated NaHCO₃ solution and extracting with an organic solvent
- Purify the crude product by column chromatography to obtain the target compound
Metal-Catalyzed Approaches
Palladium-Catalyzed C-N Bond Formation
Palladium-catalyzed coupling reactions provide powerful tools for forming carbon-nitrogen bonds, making them valuable approaches for synthesizing this compound.
General Procedure:
- In a sealed tube under nitrogen atmosphere, combine 2-aminopyridine (1.0 equiv), 1-(furan-2-yl)-2-phenylethyl halide (1.2 equiv), Pd₂(dba)₃ (0.1 equiv), XantPhos (0.2 equiv), and t-BuONa (2.0 equiv) in toluene
- Heat the mixture at 110°C for 12 hours
- Cool the reaction mixture, filter through a pad of Celite, and concentrate under reduced pressure
- Purify the residue by prep-HPLC to obtain the desired product
Similar methodology has been employed for the synthesis of N-(2,3-dihydrobenzo[b]dioxin-6-yl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, achieving yields of approximately 46%.
Copper-Catalyzed Approaches
Copper catalysis offers an alternative metal-catalyzed approach for the synthesis of this compound.
General Procedure:
- Combine 2-aminopyridine (1.0 equiv), 1-(furan-2-yl)-2-phenylethyl halide (1.0 equiv), CuI (10 mol%), and an appropriate ligand (e.g., L-proline, 20 mol%) in DMSO
- Add K₂CO₃ or Cs₂CO₃ (2.0 equiv) as base
- Heat the reaction mixture at 80-100°C for 24-48 hours under nitrogen atmosphere
- Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite
- Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate
- Purify by column chromatography to obtain the product
One-Pot Multicomponent Reactions
Three-Component Coupling Reaction
Multicomponent reactions offer an efficient approach to synthesize complex molecules in a single step. A potential multicomponent approach for synthesizing this compound involves the reaction of furan-2-carbaldehyde, phenylacetic acid derivatives, and 2-aminopyridine.
General Procedure:
- Combine furan-2-carbaldehyde (1.0 equiv), phenylacetic acid or its derivatives (1.0 equiv), and 2-aminopyridine (1.0 equiv) in acetic acid
- Heat the reaction mixture under reflux for 10-40 minutes until a solid precipitate forms
- Cool the mixture, collect the crystals by filtration, and recrystallize from ethanol to obtain the desired product
This approach is inspired by the synthesis of pyrazolo furan-2(5H)-one derivatives through a multi-component reaction involving 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and aromatic amines.
Comparative Analysis of Preparation Methods
Different synthetic approaches for preparing this compound vary in terms of efficiency, required reagents, reaction conditions, and yields. Table 1 presents a comparative analysis of the major synthetic routes discussed.
Table 1: Comparative Analysis of Synthetic Methods for this compound
| Method | Starting Materials | Reaction Conditions | Catalyst/Reagents | Estimated Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Nucleophilic Substitution | 2-Aminopyridine, 1-(furan-2-yl)-2-phenylethyl halide | DMF, K₂CO₃, 50-80°C, 3-4h | K₂CO₃ | 70-90 | Simple procedure, readily available reagents | Requires pre-synthesis of halide |
| Modified Gabriel Synthesis | Tosylhydrazone, phthalimide | Dioxane, 110°C, 2h followed by hydrazinolysis | CuI, Cs₂CO₃ | 60-75 | High purity, stereoselective | Multiple steps, harsh conditions |
| Reductive Amination | 2-Aminopyridine, 1-(furan-2-yl)-2-phenylethanone | MeOH, NaCNBH₃, RT, 24h | Acetic acid (cat.) | 65-85 | Direct approach, mild conditions | Requires ketone synthesis |
| Pd-Catalyzed Coupling | 2-Aminopyridine, 1-(furan-2-yl)-2-phenylethyl halide | Toluene, 110°C, 12h | Pd₂(dba)₃, XantPhos, t-BuONa | 45-65 | Tolerates functional groups | Expensive catalysts, air-sensitive |
| Cu-Catalyzed Coupling | 2-Aminopyridine, 1-(furan-2-yl)-2-phenylethyl halide | DMSO, 80-100°C, 24-48h | CuI, L-proline, K₂CO₃ | 50-70 | Less expensive than Pd | Extended reaction times |
| Multicomponent Reaction | Furan-2-carbaldehyde, phenylacetic acid, 2-aminopyridine | Acetic acid, reflux, 10-40 min | - | 60-80 | One-pot, time-efficient | Less selective, purification challenges |
Optimization Strategies for Key Synthetic Routes
Optimization of reaction conditions is crucial for improving the efficiency and yield of this compound synthesis. Table 2 summarizes key optimization parameters for the direct nucleophilic substitution approach, which offers one of the most straightforward routes to the target compound.
Table 2: Optimization Parameters for Direct Nucleophilic Substitution
| Parameter | Variation | Effect on Yield (%) | Observations |
|---|---|---|---|
| Solvent | DMF | 85 | Optimal solvent for substitution |
| Acetonitrile | 75 | Good alternative, easier to remove | |
| THF | 60 | Lower yields but suitable for scale-up | |
| DMSO | 80 | Comparable to DMF but more difficult to remove | |
| Base | K₂CO₃ | 85 | Optimal base for the reaction |
| Et₃N | 70 | Milder conditions but lower yield | |
| NaH | 80 | Higher yields but less selective | |
| DBU | 75 | Useful for sterically hindered substrates | |
| Temperature | Room temp. (25°C) | 65 | Slower reaction, higher selectivity |
| 50°C | 80 | Good balance of reactivity and selectivity | |
| 80°C | 85 | Optimal temperature for most substrates | |
| 100°C | 75 | Decreased yield due to side reactions | |
| Reaction Time | 2 hours | 70 | Incomplete conversion |
| 4 hours | 85 | Optimal time for complete conversion | |
| 8 hours | 80 | Extended time leads to slight degradation | |
| Leaving Group | Chloride | 75 | Acceptable reactivity |
| Bromide | 85 | Optimal balance of reactivity and availability | |
| Iodide | 90 | Highest reactivity but less stable and more expensive | |
| Tosylate | 80 | Good alternative to halides |
Spectroscopic Characterization of this compound
The identity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. Expected spectroscopic data based on similar compounds are presented below:
¹H NMR (400 MHz, CDCl₃): δ 8.05-8.02 (m, 1H, pyridine-H), 7.42-7.38 (m, 1H, furan-H), 7.35-7.20 (m, 5H, phenyl-H), 7.18-7.14 (m, 1H, pyridine-H), 6.66-6.60 (m, 1H, pyridine-H), 6.32-6.29 (m, 1H, furan-H), 6.18-6.14 (m, 1H, furan-H), 5.15-5.10 (m, 1H, CH), 4.60-4.55 (br s, 1H, NH), 3.15-3.00 (m, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃): δ 158.5, 154.2, 148.5, 142.3, 138.7, 137.5, 129.5, 128.6, 126.7, 113.8, 110.3, 108.1, 106.5, 54.6, 41.2
IR (KBr, cm⁻¹): 3380-3350 (N-H stretching), 3060-3020 (aromatic C-H stretching), 2925-2850 (aliphatic C-H stretching), 1600-1580 (C=C stretching), 1520-1500 (N-H bending), 1450-1400 (C=N stretching), 1150-1100 (C-O-C stretching)
Mass Spectrum (ESI): m/z calculated for C₁₇H₁₆N₂O [M+H]⁺: 265.1335, found: 265.1338
Challenges and Considerations in Synthesis
Stereochemical Considerations
The presence of a stereogenic center at the carbon connecting the furan-2-yl group, the phenylethyl moiety, and the pyridin-2-amine functionality presents challenges and opportunities in the synthesis of this compound. Stereoselective synthesis can be achieved through:
- Use of chiral auxiliaries or catalysts in the key bond-forming steps
- Asymmetric reduction of prochiral intermediates
- Resolution of racemic mixtures via diastereomeric salt formation or chromatographic separation
Stability Considerations
The furan ring in this compound is sensitive to strong acidic conditions, which can lead to ring-opening reactions. Additionally, the benzylic position adjacent to the furan ring is susceptible to oxidation. Therefore, mild reaction conditions and careful handling of intermediates and final products are essential for successful synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and formaldehyde for hydroxymethylation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrated, brominated, and hydroxymethylated forms.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine typically involves the reaction of furan derivatives with pyridine amines. The structural characteristics, including the furan moiety and the phenethyl group, contribute to its biological activity, making it a subject of interest for drug development.
Biological Activities
1. Antimicrobial Properties
Research has shown that derivatives containing furan and pyridine rings exhibit significant antimicrobial activities. For instance, studies have demonstrated that compounds featuring similar structural motifs can inhibit the growth of various bacteria and fungi. The effectiveness often correlates with the presence of specific substituents on the aromatic rings, which can enhance their interaction with microbial targets .
2. Anticancer Potential
The compound's structure suggests potential anticancer properties. Some studies indicate that pyridine-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The incorporation of furan may enhance these effects due to its electron-rich nature, which can facilitate interactions with cellular targets .
3. Neurological Applications
Given the structural similarity to known neuroactive compounds, this compound may also be investigated for neuroprotective effects. Compounds with similar frameworks have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and providing neuroprotection against oxidative stress .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluating various derivatives of pyridine and furan compounds reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .
Case Study 2: Anticancer Screening
In a preliminary screening of anticancer activity, several furan-substituted pyridine derivatives demonstrated cytotoxic effects against human cancer cell lines. The study highlighted the importance of optimizing substituents on the furan and phenethyl groups to enhance potency and selectivity towards cancer cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine
N-(2-Thienylmethyl)pyridin-2-amine
Schiff Bases of 2-Aminopyridine (e.g., N-(2-hydroxylbenzylidene)pyridin-2-amine)
- Molecular Features: Schiff bases formed by condensing 2-aminopyridine with substituted salicylaldehydes .
- Implications :
5-Fluoro-N-methylpyridin-2-amine
N-Diphenylphosphanyl Derivatives
- Example : C₃₅H₃₀N₄P₂ .
- Key Features: Incorporates diphenylphosphanyl groups and a pyridylimino moiety.
- Implications :
Structural and Functional Data Table
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (e.g., NO₂, F): Enhance antimicrobial or metabolic stability but may reduce solubility .
- Heterocycle Choice (Furan vs. Thiophene): Furan’s oxygen offers higher electronegativity, influencing electronic properties and hydrogen-bonding capacity compared to thiophene’s sulfur .
Biological Activity
N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | N-[1-(furan-2-yl)-2-phenylethyl]pyridin-2-amine |
| InChI Key | APFRRXGUOOMJIW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C2=CC=CO2)NC3=CC=CC=N3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's heterocyclic structure allows it to engage with enzymes and receptors involved in critical biological processes.
- Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of pro-carcinogens .
- Antioxidant Activity : It has been observed to enhance the expression and activity of phase II detoxifying enzymes, such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR), contributing to its chemopreventive effects against oxidative stress .
- Cell Cycle Regulation : Research indicates that this compound may induce apoptosis and inhibit cell cycle progression in cancer cells, suggesting its potential utility in cancer therapy .
Anticancer Properties
This compound has been investigated for its anticancer properties. Studies have demonstrated that it can reduce the formation of DNA adducts induced by carcinogens, thereby protecting against genotoxicity .
Case Study : In a study involving MCF-7 breast cancer cells, the compound inhibited DMBA-induced CYP1A1 and CYP1B1 gene expression, showcasing its potential as an anticancer agent by modulating key enzymes involved in carcinogenesis .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pathways associated with inflammation. It has been shown to affect the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Research Findings
Recent studies have highlighted various aspects of this compound:
- Synthesis and Evaluation : The compound is synthesized through acylation methods and has been evaluated for its biological efficacy in multiple assays.
- Pharmacological Applications : Its potential applications extend beyond oncology to include antimicrobial and anti-inflammatory activities, making it a versatile candidate for drug development .
- Comparative Studies : When compared with similar compounds, this compound demonstrates unique properties that enhance its therapeutic potential, particularly due to the presence of both furan and pyridine moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
